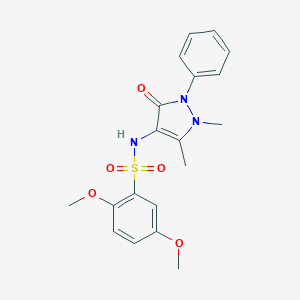

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,5-dimethoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,5-dimethoxybenzenesulfonamide” is a chemical compound with the linear formula C32H35N5O4S2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The compound was synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio . The compound was then characterized by single crystal XRD analysis .Molecular Structure Analysis

The 2,3-dihydro-1H-pyrazole ring in the compound is nearly planar and forms dihedral angles with the benzene and phenyl rings . The molecular conformation is consolidated by an intramolecular C-H⋯O hydrogen bond, which forms an S(6) ring .Physical And Chemical Properties Analysis

The compound has a molecular weight of 617.795 . In another variant of the compound, the 2,3-dihydro-1H-pyrazole ring is nearly planar and forms dihedral angles with the benzene and phenyl rings . The molecular conformation is consolidated by an intramolecular C-H⋯O hydrogen bond .Scientific Research Applications

Corrosion Inhibition

One study delved into the corrosion inhibition efficiency and adsorption behavior of similar compounds on carbon steel surfaces in hydrochloric acid solutions. The research found that these compounds act as excellent inhibitors, even at low concentrations, and adhere to the Langmuir adsorption isotherm. This suggests potential applications in protecting metals from corrosion in acidic environments (Tawfik, 2015).

Antimicrobial and Anticancer Activities

Several derivatives have been synthesized and evaluated for their biological activities, showing promise in antimicrobial and anticancer applications. For instance, a study on new 4-aminoantipyrine-based heterocycles demonstrated significant anticancer activity against breast cancer cell lines, highlighting these compounds as potential therapeutic agents (Ghorab, El-Gazzar, & Alsaid, 2014).

Synthesis and Characterization of New Derivatives

Research on the synthesis and structural characterization of new derivatives has led to the development of compounds with potential for further investigation in various scientific domains. For example, the synthesis and characterization of new metallophthalocyanines containing these moieties have been reported, which could have implications in materials science and catalysis (Ertem et al., 2017).

Antioxidant Properties

Another study synthesized a series of sulfonamides from Ampyrone, showing significant antimicrobial and antioxidant activities. This suggests their potential use in the development of new antimicrobial and antioxidant agents (Badgujar, More, & Meshram, 2018).

Intermolecular Interactions

Research has also been conducted on the intermolecular interactions of antipyrine-like derivatives, providing insights into their structural and energetic characteristics. This has implications for understanding the properties of these compounds at the molecular level and their potential applications in drug design and other areas (Saeed et al., 2020).

Mechanism of Action

Target of Action

The primary target of this compound is Ampicillin-CTX-M-15 . This target plays a crucial role in the biological activity of the compound.

Mode of Action

The compound interacts with its target through a binding interaction . The HOMO (Highest Occupied Molecular Orbital) orbitals are located at the hetero atoms, while the LUMO (Lowest Unoccupied Molecular Orbital) orbitals are located at the benzene ring . This interaction results in changes that are key to the compound’s mode of action.

Result of Action

The result of the compound’s action is a good binding interaction between the ligand and the targeted amino acids, with the best binding score of -5.26 kcal/mol . This suggests that the compound could have a strong affinity for its target, potentially leading to significant biological effects.

properties

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,5-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O5S/c1-13-18(19(23)22(21(13)2)14-8-6-5-7-9-14)20-28(24,25)17-12-15(26-3)10-11-16(17)27-4/h5-12,20H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMAIJQBNFMCGPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,5-dimethoxybenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methoxyethyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491966.png)

![Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B491967.png)

![Ethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B491968.png)

![Isopropyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491975.png)

![Isopropyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491978.png)

![Ethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B491981.png)

![5-{[(4-Methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B491984.png)

![3-{[(3-Carboxyphenyl)amino]sulfonyl}benzoic acid](/img/structure/B491987.png)

![Ethyl 4-[(2,5-diethylphenyl)sulfonylamino]benzoate](/img/structure/B491990.png)

![2-Chloro-5-[(2,4,6-trimethylphenyl)sulfamoyl]benzoic acid](/img/structure/B491998.png)

![Methyl 4-[(2,5-diethylphenyl)sulfonylamino]benzoate](/img/structure/B492002.png)

![Ethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B492015.png)

![2,4,5-trimethyl-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B492016.png)

![Benzyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B492024.png)